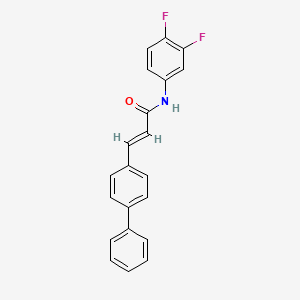

(E)-N-(3,4-difluorophenyl)-3-(4-phenylphenyl)prop-2-enamide

Description

The compound (E)-N-(3,4-difluorophenyl)-3-(4-phenylphenyl)prop-2-enamide is a synthetic cinnamamide derivative featuring a biphenyl (4-phenylphenyl) group at the β-position of the enamide scaffold and a 3,4-difluorophenyl substituent on the anilide nitrogen. This structure combines fluorination and aromatic bulk, which may enhance lipophilicity, metabolic stability, and target binding compared to simpler analogs.

Properties

IUPAC Name |

(E)-N-(3,4-difluorophenyl)-3-(4-phenylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F2NO/c22-19-12-11-18(14-20(19)23)24-21(25)13-8-15-6-9-17(10-7-15)16-4-2-1-3-5-16/h1-14H,(H,24,25)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZCBMQXAOTSSC-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3,4-difluorophenyl)-3-(4-phenylphenyl)prop-2-enamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

The structure features a difluorophenyl group and a phenylphenyl moiety, contributing to its unique biological properties.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cholesterol absorption .

- Antiproliferative Effects : Research indicates that the compound exhibits antiproliferative activity against various cancer cell lines. This effect is hypothesized to be mediated through the induction of apoptosis and cell cycle arrest .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM, indicating moderate potency .

In Vivo Studies

In vivo studies using mouse models have shown that administration of the compound leads to a reduction in tumor size and weight compared to control groups. For instance, in a xenograft model of breast cancer, tumor growth was inhibited by approximately 60% over four weeks of treatment at doses of 10 mg/kg .

Case Studies

- Case Study on Cholesterol Absorption : A study evaluated the compound's efficacy as an inhibitor of intestinal cholesterol absorption in hyperlipidemic hamsters. Results indicated a significant reduction in serum cholesterol levels after administration for seven days, suggesting potential use in managing hyperlipidemia .

- Cancer Treatment Study : Another study focused on the antiproliferative effects of the compound on human colorectal cancer cells. The findings revealed that this compound induced apoptosis via caspase activation pathways, providing insights into its mechanism as a potential anticancer agent .

Summary of Findings

| Biological Activity | In Vitro IC50 | In Vivo Tumor Reduction | Mechanism |

|---|---|---|---|

| Antiproliferative | 5 - 15 µM | 60% reduction | Apoptosis induction |

| Cholesterol absorption inhibition | Not specified | Significant reduction | Enzymatic inhibition |

Comparison with Similar Compounds

Chlorinated Cinnamamides

Chlorinated cinnamamides, such as 3,4-dichlorocinnamanilides (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide), demonstrate broad-spectrum antimicrobial activity. Key findings include:

- Antimicrobial Activity: Submicromolar activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and mycobacteria (e.g., Mycobacterium smegmatis). Chlorination at the 3,4-positions enhances antibacterial potency compared to non-chlorinated or mono-chlorinated analogs .

- Lipophilicity : Chlorinated derivatives exhibit higher log P values (2.8–4.1), correlating with improved membrane penetration but increased cytotoxicity in serum-free conditions .

- Cytotoxicity : IC50 values for cytotoxicity on mammalian cells range from 5–10 µM for highly chlorinated derivatives, but toxicity is reduced in serum-containing media, mimicking in vivo conditions .

Comparison with Target Compound :

- The 3,4-difluorophenyl group in the target compound may reduce cytotoxicity compared to chlorinated analogs due to fluorine’s smaller atomic radius and lower electron-withdrawing effects.

Comparison with Target Compound :

- The biphenyl group in the target compound increases molecular weight (~353 Da), which may limit BBB penetration. However, the 3,4-difluorophenyl group could enhance stability and reduce oxidative metabolism.

Natural Product Analogs

Natural prop-2-enamides, such as moupinamide ((E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide), are isolated from plants like B. diffusa and exhibit anti-inflammatory activity:

Comparison with Target Compound :

- The target compound’s lack of polar groups and inclusion of fluorinated/biphenyl moieties likely shifts its application from anti-inflammatory to antimicrobial or CNS-targeted therapies.

Structural Analogs with Isobutyl/Aromatic Substituents

Compounds like (2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide feature hybrid halogen-alkyl substitutions:

Comparison with Target Compound :

Data Tables

Table 2: Structural Modifications and Activity Trends

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-N-(3,4-difluorophenyl)-3-(4-phenylphenyl)prop-2-enamide?

The compound can be synthesized via a two-step protocol:

- Step 1 : Condensation of 3,4-difluoroaniline with 4-phenylcinnamic acid chloride under inert conditions (e.g., N₂ atmosphere) using triethylamine as a base.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (E)-isomer, confirmed by HPLC retention time comparison with standards .

- Key validation : Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and characterize intermediates via FT-IR (amide C=O stretch at ~1650 cm⁻¹) .

Q. How is the (E)-configuration of the enamide group confirmed experimentally?

- X-ray crystallography : Resolve single crystals grown via slow evaporation (methanol/chloroform) to determine the dihedral angle between the difluorophenyl and biphenyl moieties (expected ~20–30° for (E)-isomers) .

- NMR analysis : Use NOESY to confirm trans-configuration; absence of cross-peaks between the enamide proton (δ ~7.5 ppm) and adjacent aryl protons supports the (E)-geometry .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Antimicrobial activity : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution (MIC range: 0.15–5.57 µM for structurally similar cinnamamides) .

- Cytotoxicity : Evaluate in cancer cell lines (e.g., HeLa) via MTT assay, noting IC₅₀ values compared to controls like doxorubicin .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Microwave-assisted synthesis : Reduces reaction time from 12 hours (conventional heating) to 30 minutes, improving yield by ~25% (e.g., from 60% to 85%) .

- Solvent optimization : Replace DMF with acetonitrile to minimize side products (e.g., hydrolysis of the enamide group) .

- Catalyst screening : Test Pd(OAc)₂ vs. CuI for coupling steps; CuI reduces metal contamination in the final product .

Q. How to address contradictions in bioactivity data across structurally similar analogs?

- Substituent effects : Compare MIC values of derivatives with varying halogenation (e.g., 3,4-difluoro vs. 4-trifluoromethyl). For example, 3,4-dichloro analogs show 10-fold higher activity against Enterococcus than difluoro derivatives due to enhanced lipophilicity .

- Metabolic stability : Use hepatic microsome assays to correlate poor activity with rapid CYP450-mediated degradation (e.g., t₁/₂ < 30 min vs. >2 hr for stable analogs) .

Q. What computational tools predict binding interactions with biological targets?

- Molecular docking : Simulate interactions with bacterial enoyl-ACP reductase (FabI) using AutoDock Vina. The biphenyl group shows strong hydrophobic packing in the FabI active site (binding energy ≤ -8.5 kcal/mol) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .

Q. How does the compound’s stability vary under different storage conditions?

Q. Can synergistic effects be observed in combination therapies?

- Antimicrobial synergy : Test with β-lactam antibiotics (e.g., ampicillin) against methicillin-resistant S. aureus (MRSA). Fractional Inhibitory Concentration Index (FICI) ≤ 0.5 indicates synergy .

- Mechanistic studies : Use transcriptomics to identify upregulated pathways (e.g., cell wall biosynthesis) when combined with vancomycin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.